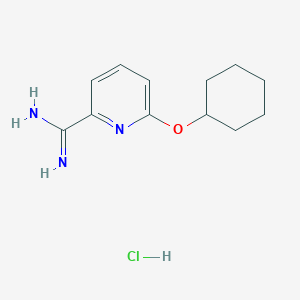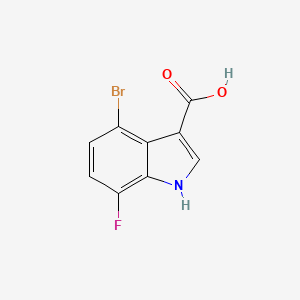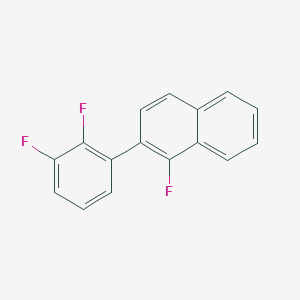
6-Chloroquinoline-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El cloruro de 6-cloroquinolina-3-sulfonilo es un compuesto químico que pertenece a la familia de la quinolina. Los derivados de la quinolina son conocidos por su amplia gama de actividades biológicas y aplicaciones en química medicinal. La presencia de un grupo de cloruro de sulfonilo en la estructura de la 6-cloroquinolina lo convierte en un intermedio valioso para diversas reacciones químicas y procesos de síntesis.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de cloruro de 6-cloroquinolina-3-sulfonilo generalmente implica la cloración de derivados de quinolina seguida de sulfonilación. Un método común incluye la reacción de 6-cloroquinolina con ácido clorosulfónico en condiciones controladas para introducir el grupo de cloruro de sulfonilo. La reacción generalmente se lleva a cabo a bajas temperaturas para evitar la descomposición y garantizar un alto rendimiento.
Métodos de producción industrial
La producción industrial de cloruro de 6-cloroquinolina-3-sulfonilo a menudo involucra procesos de cloración y sulfonilación a gran escala. El uso de reactores de flujo continuo y técnicas avanzadas de purificación asegura la producción eficiente de compuestos de alta pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
El cloruro de 6-cloroquinolina-3-sulfonilo experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo de cloruro de sulfonilo puede ser sustituido por nucleófilos como aminas, alcoholes y tioles para formar sulfonamidas, sulfonatos y tioles sulfonilo, respectivamente.
Oxidación y reducción: El compuesto puede sufrir oxidación para formar ácidos sulfónicos o reducción para formar ácidos sulfinicos.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki-Miyaura, para formar derivados complejos de quinolina.
Reactivos y condiciones comunes
Nucleófilos: Aminas, alcoholes, tioles
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio
Catalizadores: Catalizadores de paladio para reacciones de acoplamiento
Principales productos formados
Sulfonamidas: Formadas por la reacción con aminas
Sulfonatos: Formadas por la reacción con alcoholes
Tioles sulfonilo: Formadas por la reacción con tioles
Derivados complejos de quinolina: Formados a través de reacciones de acoplamiento
Aplicaciones Científicas De Investigación
El cloruro de 6-cloroquinolina-3-sulfonilo tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como intermedio en la síntesis de diversos derivados de quinolina y compuestos heterocíclicos.
Biología: Se emplea en el desarrollo de moléculas bioactivas y sondas para estudios biológicos.
Medicina: Se utiliza en la síntesis de compuestos farmacéuticos con posibles propiedades terapéuticas, como agentes anticancerígenos, antimaláricos y antimicrobianos.
Industria: Se aplica en la producción de colorantes, pigmentos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del cloruro de 6-cloroquinolina-3-sulfonilo implica su reactividad hacia los nucleófilos, lo que lleva a la formación de diversos derivados. El grupo de cloruro de sulfonilo es altamente reactivo y puede formar enlaces covalentes con sitios nucleofílicos en moléculas biológicas, lo que potencialmente altera su función. Esta reactividad se explota en el diseño de compuestos bioactivos y productos farmacéuticos.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 6-cloroquinolina-3-carboxílico
- Ácido 6-cloroquinolina-3-sulfónico
- Cloruro de 6-bromoquinolina-3-sulfonilo
Unicidad
El cloruro de 6-cloroquinolina-3-sulfonilo es único debido a la presencia de ambos grupos, cloro y cloruro de sulfonilo, que confieren reactividad y versatilidad distintas en la síntesis química. Su capacidad para experimentar una amplia gama de reacciones lo convierte en un intermedio valioso en la síntesis de moléculas complejas.
Propiedades
IUPAC Name |
6-chloroquinoline-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-7-1-2-9-6(3-7)4-8(5-12-9)15(11,13)14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRLIYMLSDEFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(cyclohexylamino)-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B11858450.png)






![1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11858484.png)


![(4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate](/img/structure/B11858508.png)

